molecular formula C17H26N4O2S2 B2654314 1,3,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1448125-22-1

1,3,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2654314
CAS No.: 1448125-22-1
M. Wt: 382.54
InChI Key: HWCUTKSXQNFCDY-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a chemical compound designed for research and development purposes. This synthetic molecule features a pyrazole-sulfonamide core, a structural motif present in compounds with various investigated biological activities . The specific integration of the 1,3,5-trimethylpyrazole moiety and the (1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl group suggests potential for targeted interaction with biological systems. Pyrazole-sulfonamide derivatives are of significant interest in medicinal chemistry and are frequently explored for their potential as inhibitors of specific enzymes . For instance, related structural analogs have been studied for their antiproliferative activity in cellular assays , while other pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a target for managing inflammatory responses . The structure-activity relationship (SAR) of such compounds is a critical area of investigation, where the nature of the substituents on the pyrazole ring and the sulfonamide nitrogen greatly influences biological activity and physicochemical properties . This product is intended for research applications only, providing scientists with a high-purity building block for chemical synthesis or a candidate compound for in vitro biological screening. It is supplied with comprehensive analytical data to ensure identity and quality. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3,5-trimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S2/c1-13-17(14(2)20(3)19-13)25(22,23)18-10-15-4-7-21(8-5-15)11-16-6-9-24-12-16/h6,9,12,15,18H,4-5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCUTKSXQNFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including antiproliferative effects, cytotoxicity, and mechanisms of action based on recent research findings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of pyrazole derivatives, including our compound of interest. The CellTiter-Glo Luminescent cell viability assay was employed to assess the effect on U937 cells. The results indicated significant inhibition of cell proliferation with an IC50 value indicating the concentration needed to inhibit 50% of cell viability. Notably, this compound did not exhibit cytotoxicity at tested concentrations, suggesting a selective mechanism of action against cancer cells without affecting normal cells .

The mechanism through which this compound exerts its antiproliferative effects involves modulation of various cellular pathways. It has been suggested that pyrazole derivatives can interfere with metabolic pathways essential for cancer cell survival. In particular, they may inhibit enzymes involved in cell cycle regulation and apoptosis pathways .

Study 1: Antiproliferative Effects on U937 Cells

A study conducted in 2023 synthesized several pyrazole derivatives and evaluated their biological activities. The compound demonstrated effective antiproliferative activity against U937 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

Compound NameIC50 (µM)Cytotoxicity
Compound A12.5Non-toxic
Compound B15.0Non-toxic
Test Compound 10.0 Non-toxic

Study 2: Mechanistic Insights into Anticancer Activity

Another research effort focused on the mechanistic insights into the anticancer activity of pyrazole derivatives. The study revealed that the compound inhibits specific kinases involved in tumor growth and survival signaling pathways. This inhibition leads to increased apoptosis in cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-(1H-Pyrazol-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (Compound 30, )
  • Key Features :
    • Shares the 1,3,5-trimethylpyrazole sulfonamide core.
    • Lacks the piperidine-thiophene substituent; instead, it has a benzene ring linked to a pyrazole.
  • Pharmacological Activity: Demonstrated trypanocidal activity as an N-myristoyltransferase inhibitor .
  • Differentiation :
    • The absence of the piperidine-thiophene group likely limits its ability to interact with targets requiring bulky or charged substituents (e.g., certain GPCRs).
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide (1005568-80-8, )
  • Key Features :
    • Contains a 1,5-dimethylpyrazole sulfonamide linked to a piperidinecarboxamide and 2-thienylmethyl group.
  • Differentiation: The 1,5-dimethylpyrazole (vs. 1,3,5-trimethyl in the target) reduces steric hindrance. The 2-thienylmethyl substituent (vs.
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (1006994-26-8, )
  • Key Features :
    • Features a difluoromethyl group and nitro-substituted pyrazole.
  • Differentiation :
    • The nitro group increases electron-withdrawing effects, altering sulfonamide acidity and solubility.
    • The propyl linker (vs. piperidinylmethyl) may reduce conformational rigidity and membrane permeability .

Pharmacological and Functional Insights

  • heteroaromatic rings) influence receptor subtype selectivity (CB1 vs. CB2). The thiophene in the target compound may mimic aromatic interactions seen in these ligands .
  • Sulfonamide Bioisosteres :
    • The sulfonamide group in the target compound is critical for hydrogen bonding, similar to its role in COX-2 inhibitors. Analogues with electron-withdrawing groups (e.g., nitro in 1006994-26-8) exhibit altered pharmacokinetics compared to the target’s methyl-rich structure .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1005568-80-8 Compound 30 1006994-26-8
Molecular Weight ~450 g/mol ~420 g/mol ~330 g/mol ~390 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.0 ~2.8 ~2.2 (due to nitro group)
Key Substituents 1,3,5-Trimethylpyrazole, Thiophen-3-ylmethyl 1,5-Dimethylpyrazole, 2-Thienylmethyl Benzene, Pyrazole Difluoromethyl, Nitropyrazole
Metabolic Stability High (methyl groups block oxidation) Moderate Moderate Low (nitro group may undergo reduction)

Q & A

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
  • Piperidine functionalization : Reacting piperidin-4-ylmethylamine with thiophen-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene moiety .
  • Sulfonamide coupling : Reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with the functionalized piperidine derivative in dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product, followed by recrystallization for high purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrazole, thiophene-proton coupling patterns) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • X-ray crystallography : For definitive 3D conformation analysis, especially to assess steric effects of the thiophene-piperidine linkage .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in inflammatory pathways). Focus on the sulfonamide group’s hydrogen-bonding potential and thiophene’s π-π interactions .
  • QSAR studies : Correlate substituent variations (e.g., methyl group positions on pyrazole) with biological activity data to identify critical pharmacophores .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal assays : Validate target engagement using both enzymatic (e.g., fluorescence-based kinase inhibition) and cell-based (e.g., luciferase reporter) assays to rule out assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes or hepatocyte models to assess whether discrepancies arise from differential compound degradation .
  • Structural analogs : Synthesize and test derivatives lacking the thiophene or piperidine groups to isolate contributions of specific moieties to activity .

Q. How can researchers evaluate the environmental stability of this compound?

  • Methodological Answer :
  • Hydrolysis studies : Incubate the compound at varying pH (1–13) and monitor degradation via HPLC-UV. Sulfonamides are prone to acidic/basic hydrolysis, so identify stable pH ranges for storage .
  • Photodegradation assays : Expose to UV-Vis light (λ = 254–365 nm) and track decomposition products using LC-MS .
  • Ecotoxicology screening : Use Daphnia magna or algal models to assess acute toxicity, focusing on the thiophene moiety’s potential bioaccumulation .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature (20–60°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading .
  • Response surface methodology (RSM) : Model interactions between variables to identify yield maxima .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should researchers address solubility challenges in biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) for in vitro studies, ensuring solvent controls .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersibility and bioavailability .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve solubility without altering bioactivity .

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